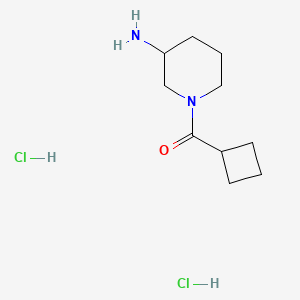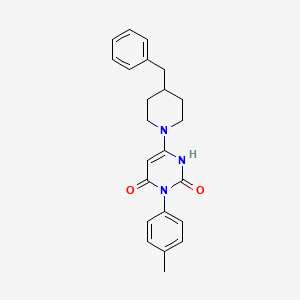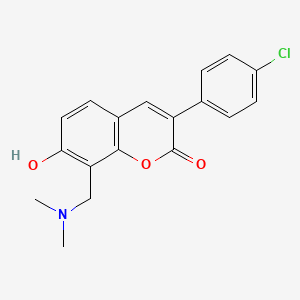
N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as TTP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. TTP is a synthetic compound that was first synthesized in 2002 by Huisgen and colleagues. Since then, TTP has been extensively studied for its biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of enzyme activity and protein-protein interactions. N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been shown to bind to specific targets in cells, including enzymes and receptors, which leads to the modulation of their activity. N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects:
N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can inhibit the growth of cancer cells, modulate enzyme activity, and induce apoptosis. In vivo studies have shown that N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can cross the blood-brain barrier and accumulate in the brain, which may make it a useful drug delivery agent for neurological disorders. N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has also been shown to have low toxicity in animal models, which is a promising sign for its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide for lab experiments is its ability to cross the blood-brain barrier and accumulate in the brain. This makes it a potentially useful drug delivery agent for neurological disorders. N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide also has low toxicity in animal models, which is a promising sign for its potential as a therapeutic agent. However, the synthesis of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a complex process that requires expertise in organic chemistry and careful attention to detail. Additionally, the mechanism of action of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is not fully understood, which makes it difficult to predict its effects in different biological systems.
Future Directions
There are several future directions for research on N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide. One area of interest is the development of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide as a drug delivery agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide and its effects in different biological systems.
Synthesis Methods
The synthesis of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves a multistep process that includes the reaction of 2-bromoacetophenone with thiophene-2-carbaldehyde to form a ketone intermediate. This intermediate is then reacted with sodium azide to form the corresponding azide, which is then reduced to the amine using palladium on carbon. The amine is then reacted with propargyl bromide to form the alkyne intermediate, which is then reacted with azide to form N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide. The synthesis of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a complex process that requires expertise in organic chemistry and careful attention to detail.
Scientific Research Applications
N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been studied for its ability to modulate enzyme activity and protein-protein interactions. In pharmacology, N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been investigated for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c18-12(13-8-11-2-1-7-19-11)16-5-3-10(9-16)17-6-4-14-15-17/h1-2,4,6-7,10H,3,5,8-9H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRCJVINCQWXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997735.png)
![4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2997737.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2997742.png)

![2-Methyl-5-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2997747.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2997749.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2997751.png)
![N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2997753.png)

